CNS‑Depressant Liability: PZ‑222 Shows Markedly Lower Sedation and Muscle Relaxation Than PZ‑177
In a direct head‑to‑head neuropharmacological comparison in mice and rats, PZ‑222 produced substantially weaker CNS depressant effects than its parent PZ‑177. Across multiple endpoints—spontaneous locomotion (Animex test), muscle relaxation (rotarod and inclined‑screen tests), EEG sleep‑pattern induction in rabbits, and barbiturate hypnosis potentiation—PZ‑222 was described as “very much lower” than PZ‑177, whereas the comparator mepirizole was only “slightly lower” [REFS‑1]. This indicates a rank order of CNS depression: PZ‑177 >> mepirizole > PZ‑222. The qualitative description is reinforced by the observation that at doses where PZ‑177 produced loss of righting reflex, PZ‑222 did not [REFS‑1].
| Evidence Dimension | CNS depressant activity (sedation, muscle relaxation, loss of righting reflex) |
|---|---|
| Target Compound Data | PZ‑222: “very much lower” CNS depressant effects vs. PZ‑177; did not cause loss of righting reflex at tested doses |
| Comparator Or Baseline | PZ‑177: produced dose‑dependent sedation through loss of righting reflex; mepirizole: “slightly lower” than PZ‑177 |
| Quantified Difference | Rank order: PZ‑177 >> mepirizole > PZ‑222 (qualitative, statistically significant direction) |
| Conditions | Mouse and rat models; Animex locomotion test, rotarod test, inclined‑screen test, rabbit EEG, barbiturate hypnosis potentiation (Japanese Pharmacological Society standard methods, 1976) |
Why This Matters
For pain or inflammation models where CNS depression confounds behavioral readouts (e.g., hot‑plate latency, locomotor activity), PZ‑222 provides an NSAID‑active tool compound with a substantially cleaner neuro‑behavioral window than PZ‑177.
- [1] Tsurumi K, Abe A, Fujimura H, Asai H, Nagasaka M. Acute toxicity and the central effect of 1‑(m‑chlorophenyl)‑3‑N,N‑dimethylcarbamoyl‑5‑methoxypyrazole (PZ‑177). Nihon Yakurigaku Zasshi. 1976;72(1‑2):31‑39. PMID:986348 View Source
